3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(4-Fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione is a compound with a unique structure, combining a thiazolidine ring system with a naphthalen-1-yl amino group. This compound has been studied for its potential applications in various scientific research fields, including drug discovery, biochemistry, and pharmacology. It has been found to possess a range of properties, including antioxidant activity, anti-inflammatory activity, and antiviral activity.
Scientific Research Applications
3-(4-Fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. It has been shown to possess antioxidant activity, anti-inflammatory activity, and antiviral activity. In addition, it has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-(4-Fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione is not yet fully understood. However, it is thought to act by scavenging free radicals, inhibiting the production of inflammatory mediators, and interfering with viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several studies. It has been found to possess antioxidant activity, anti-inflammatory activity, and antiviral activity. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of nitric oxide.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(4-Fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione is its relatively low cost and availability, making it an attractive option for laboratory experiments. However, it is important to note that the compound is prone to oxidation, which may limit its use in some experiments.
Future Directions
The potential applications of 3-(4-Fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione in scientific research are still being explored. Possible future directions include the development of new synthetic methods for the compound, further studies of its biochemical and physiological effects, and the exploration of its potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of the compound and to identify potential side effects.
Synthesis Methods
The synthesis of 3-(4-Fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione has been reported in several studies. The most common method involves the reaction of 4-fluorophenol with naphthalen-1-yl amine in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous medium. The reaction is usually carried out at room temperature and the product is purified by column chromatography.
properties
IUPAC Name |
3-(4-fluorophenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-13-8-10-14(11-9-13)22-18(23)17(25-19(22)24)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFMLDYMWMWPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3C(=O)N(C(=O)S3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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